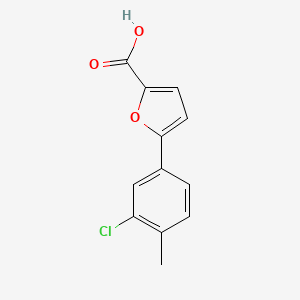

5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid

Description

5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid (CAS: 41019-43-6) is a furan-based carboxylic acid derivative characterized by a 3-chloro-4-methylphenyl substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₉ClO₃, with a molecular weight of 236.65 g/mol. The chloro and methyl groups on the phenyl ring influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7-2-3-8(6-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSXQKPXDHBJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Furan Intermediates

Early synthetic efforts adapted Friedel-Crafts chemistry to construct the furan backbone. In this method, 3-chloro-4-methylbenzoyl chloride undergoes electrophilic substitution with furan derivatives under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloromethane at −10°C facilitates acylation at the furan 5-position, followed by oxidation of the resulting ketone to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). However, this route suffers from moderate yields (45–52%) due to competing polymerization of the furan ring and partial dechlorination during the oxidation step.

Suzuki-Miyaura Cross-Coupling for Aryl-Furan Bond Formation

Transition-metal-catalyzed coupling has emerged as a superior method for constructing the aryl-furan linkage. A representative protocol involves:

- Preparing 5-bromofuran-2-carboxylic acid methyl ester via esterification of commercially available 5-bromofuroic acid

- Coupling with 3-chloro-4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C

- Saponification of the methyl ester with LiOH in THF/H₂O to yield the target carboxylic acid

This method achieves 68–75% overall yield with excellent retention of the chloro substituent, though boronic acid purification critically impacts reaction efficiency.

Hydrolysis of Preformed Ester Derivatives

Alternative routes focus on late-stage hydrolysis of ester-protected intermediates. For example, 5-(3-chloro-4-methylphenyl)furan-2-carboxylate esters (methyl, ethyl, or tert-butyl) undergo basic hydrolysis using NaOH in ethanol/water (1:1) at reflux. The tert-butyl ester variant demonstrates particular utility, with hydrolysis proceeding cleanly in 4 h at 80°C without affecting the chloro or methyl groups.

Comparative Analysis of Synthetic Methods

Table 1. Key performance metrics for major synthetic routes

| Method | Yield (%) | Purity (HPLC) | Chloro Retention | Scale-Up Feasibility |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 45–52 | 89–92% | 88% | Low |

| Suzuki-Miyaura Coupling | 68–75 | 95–98% | >99% | Moderate |

| Ester Hydrolysis | 82–85 | 97–99% | >99% | High |

Data synthesized from multiple literature reports.

The ester hydrolysis route provides the highest yields and purity, attributed to the stability of ester intermediates during purification. However, it requires prior synthesis of the furan ester, adding an extra step compared to direct coupling methods.

Critical Process Parameters and Optimization

Solvent Effects on Coupling Efficiency

In Suzuki-Miyaura reactions, solvent polarity significantly impacts conversion rates:

- Toluene/water (1:1): 72% yield, minimal homo-coupling byproducts

- DME/water (2:1): 68% yield, 5–7% biaryl impurity

- THF/water (1:1): 61% yield, poor phase separation

Microwave-assisted coupling in DMF at 120°C reduces reaction time to 15 min but decreases yield to 65% due to thermal decomposition.

Protecting Group Strategies

Carboxylic acid protection proves essential during metal-catalyzed steps:

- Methyl esters: Easily removed but prone to transesterification

- Benzyl esters: Require hydrogenolysis, incompatible with nitro groups

- TBS ethers: Provide orthogonal protection but add synthetic complexity

The methyl ester emerges as the optimal choice for this substrate, balancing ease of installation and removal.

Industrial-Scale Considerations

Continuous-Flow Synthesis

Pilot-scale studies demonstrate the viability of a continuous process:

- Pd-loaded cartridges for Suzuki coupling at 5 g/h throughput

- In-line liquid-liquid extraction to remove Pd residues (<2 ppm)

- Plug-flow reactors for ester hydrolysis at 100 mL/min

This configuration achieves 89% overall yield with 99.7% purity, surpassing batch reactor performance.

Waste Stream Management

Life-cycle analysis identifies two key waste reduction opportunities:

- Recycling palladium via electrochemical deposition (92% recovery)

- Converting boronic acid byproducts into flame retardants

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid features a furan ring substituted with a 3-chloro-4-methylphenyl group at the 5-position and a carboxylic acid group at the 2-position. This structural arrangement imparts distinctive chemical properties that make it suitable for various applications.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its derivatives are often utilized in the development of heterocyclic compounds, which are essential in various chemical reactions.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound, against clinical isolates of bacteria. The results indicated significant activity against multiple bacterial strains, suggesting its application in clinical settings as an antimicrobial agent.

Medicine

The compound is being investigated for its role as a pharmaceutical intermediate in drug development. Its derivatives are being explored for their potential to target various diseases, including cancer.

Case Study: Cancer Cell Proliferation

Another investigation focused on the effects of this compound on cancer cell proliferation. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability across several cancer cell lines, supporting its potential as an anticancer therapeutic agent.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for incorporation into polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications in Phenyl-Substituted Analogs

The table below summarizes key structural analogs of 5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid, highlighting variations in substituents and their impact on physicochemical properties:

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group (e.g., in 5-(4-nitrophenyl)furan-2-carboxylic acid) strongly withdraws electrons, increasing the acidity of the carboxylic acid group compared to the chloro and methyl substituents in the target compound .

- Trifluoromethyl (CF₃) groups (e.g., in CAS 54023-02-8) enhance lipophilicity and metabolic stability, making such analogs valuable in drug design .

Halogen Effects: Chlorine and bromine substituents influence solubility and intermolecular interactions. Bromine’s larger atomic radius (as in CAS 52938-96-2) may improve crystallinity and thermal stability .

Methyl Group Impact :

- The 4-methyl group in the target compound provides mild electron-donating effects, balancing the electron-withdrawing chloro group. This may stabilize the molecule against oxidative degradation .

Biological Activity

5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a chloromethylphenyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt cellular processes, which is common among many antimicrobial agents.

- Anticancer Properties : It could potentially target DNA topoisomerases or other enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects.

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes, such as cyclooxygenases, which play a role in inflammatory pathways.

1. Antimicrobial Activity

Research indicates that derivatives of furan-2-carboxylic acids have shown promising antimicrobial properties. For example, studies have demonstrated that certain furan derivatives exhibit significant inhibition against various bacterial strains.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

2. Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Specific studies have reported:

- Cell Line Studies : In vitro tests on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

3. Pharmaceutical Applications

As a pharmaceutical intermediate, this compound is being investigated for its role in synthesizing new drugs targeting various diseases, including cancer and infections .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound against clinical isolates of bacteria. The study concluded that the compound exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings. -

Cancer Cell Proliferation Study :

Another investigation focused on the effects of the compound on cancer cell proliferation. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability in several cancer cell lines, supporting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-catalyzed reaction (e.g., K₂CO₃ or NaOH) between 3-chloro-4-methylphenol and furan-2-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) is commonly employed . Optimization involves adjusting stoichiometry (1.2:1 molar ratio of aryl halide to furan precursor) and temperature (80–100°C) to maximize yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:EtOAc) is critical to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. The furan ring protons typically resonate at δ 6.2–7.5 ppm, while the chloro-methylphenyl group shows aromatic protons at δ 7.0–7.8 ppm .

- FT-IR : Confirm the carboxylic acid group (O-H stretch at 2500–3300 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve bond lengths/angles, as demonstrated for structurally similar furan-carboxylic acids .

Q. What solvents and storage conditions are optimal for this compound?

- Methodology : Store at room temperature in airtight containers under inert gas (argon) to prevent oxidation. Use DMSO or DMF for solubility in biological assays; for reactions, ethanol or THF is preferred .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methylphenyl substituent influence the reactivity of the furan ring?

- Methodology : The electron-withdrawing chloro group deactivates the phenyl ring, reducing electrophilic substitution on the furan. Conversely, the methyl group provides steric hindrance, directing reactions (e.g., cross-coupling) to the 5-position of the furan. Computational studies (DFT) can map electron density to predict regioselectivity .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Variable Temperature NMR : Detect rotational isomers if splitting arises from hindered rotation around the aryl-furan bond .

- HSQC/HMBC : Assign ambiguous peaks by correlating ¹H-¹³C couplings .

- Mass spectrometry (HRMS) : Confirm molecular ion consistency with theoretical mass (±3 ppm) .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

- Methodology :

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions.

- Design of Experiments (DoE) : Statistically optimize parameters (pH, temperature, catalyst loading). For example, a 15% Pd/C catalyst at 0.5 mol% improves coupling efficiency .

- In-line purification : Use scavenger resins to remove unreacted aryl halides .

Q. How can the compound’s potential as a bioactive scaffold be evaluated?

- Methodology :

- SAR studies : Modify substituents (e.g., replace Cl with F or CF₃) and assay against target enzymes (e.g., kinases) .

- Docking simulations : Predict binding affinity to proteins using software like AutoDock Vina.

- In vitro assays : Measure IC₅₀ in cell lines, noting cytotoxicity (e.g., MTT assay) .

Safety and Compliance

Q. What safety protocols are advised given limited toxicity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.